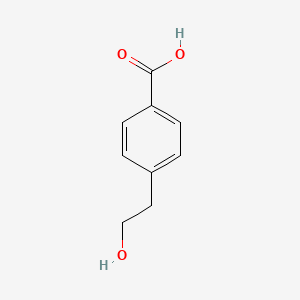

4-(2-Hydroxyethyl)benzoic acid

説明

Contextualization within Benzoic Acid Derivatives Research

The study of 4-(2-Hydroxyethyl)benzoic acid is firmly rooted in the broader context of research into benzoic acid and its derivatives, a field with a long and significant history in chemistry.

Benzoic acid is one of the simplest aromatic carboxylic acids and its history dates back to the 16th century, when it was first described by pioneers like Nostradamus through the dry distillation of gum benzoin (B196080). wikipedia.orgchemeurope.com For a long time, gum benzoin was the sole source of the acid. newworldencyclopedia.org The correct composition and structure of benzoic acid were later determined by Justus von Liebig and Friedrich Wöhler in 1832. chemeurope.com A pivotal moment in the application of benzoic acid came in 1875 when Salkowski discovered its antifungal properties, which led to its use as a preservative. wikipedia.orgchemeurope.com

The first industrial processes for producing benzoic acid involved the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride. newworldencyclopedia.orgymerdigital.com Modern commercial production, however, predominantly relies on the partial oxidation of toluene, a method favored for its high yield and use of inexpensive raw materials. chemeurope.comnewworldencyclopedia.org The development of various synthesis methods paved the way for the creation and investigation of a vast array of benzoic acid derivatives, which are now integral to numerous biological and chemical studies. ymerdigital.com

The specific placement of a hydroxyethyl (B10761427) group (-CH₂CH₂OH) onto the benzoic acid framework imparts distinct chemical characteristics that are of significant interest to researchers. The properties of a substituted benzoic acid are heavily influenced by the nature of the attached functional group. libretexts.orgmdpi.com Substituents can alter the acidity of the carboxylic group and the reactivity of the aromatic ring through inductive and resonance effects. mdpi.com Electron-withdrawing groups tend to increase the acidity of benzoic acid, while electron-donating groups typically decrease it. libretexts.orgresearchgate.net

The 2-hydroxyethyl group provides a second reactive site—a primary alcohol—in addition to the carboxylic acid. This bifunctionality is crucial, as the two groups can undergo different chemical reactions. The carboxylic acid can participate in reactions like esterification or amidation, while the hydroxyl group can be oxidized or used in ether and ester linkages. smolecule.com This dual reactivity makes the compound a valuable building block. Furthermore, the presence of the polar hydroxyl and carboxylic acid groups influences the molecule's physical properties, such as its solubility and potential for hydrogen bonding. ontosight.ai

Current research on this compound often leverages its bifunctional structure for various applications. It is recognized for its role as a monomer in polymer chemistry and as an intermediate in the synthesis of pharmaceuticals. smolecule.com Studies have also investigated its potential antimicrobial and anti-inflammatory properties, though more research is required to fully elucidate the underlying biological mechanisms. smolecule.com

A significant knowledge gap remains in the comprehensive understanding of its behavior in biological systems. smolecule.com While it is used as a building block, detailed studies on its metabolic pathways, pharmacokinetic profile, and toxicological safety are still areas of ongoing investigation. smolecule.com Further research could also explore the full potential of its unique structure in creating novel materials and biologically active compounds.

Importance in Advanced Chemical Synthesis and Material Science

The distinct chemical architecture of this compound makes it a valuable component in the fields of chemical synthesis and material science.

As a synthetic intermediate, this compound serves as a versatile building block. Its two distinct functional groups allow for sequential or selective reactions, enabling the construction of more complex molecular architectures. smolecule.com For instance, the carboxylic acid can be protected while the hydroxyl group is modified, or vice versa, providing chemists with strategic pathways for multi-step syntheses. This utility is particularly valuable in medicinal chemistry, where it can be incorporated into larger molecules designed for specific biological targets. smolecule.com

In polymer science, this compound functions as a monomer. smolecule.com The presence of both a hydroxyl and a carboxylic acid group allows it to participate in step-growth polymerization to form polyesters. These resulting polymers incorporate the aromatic ring into their backbone, which can enhance thermal stability and mechanical properties. The hydroxyl group also provides a reactive point for post-polymerization modification, allowing for the tuning of polymer properties. Its role as a monomer has been noted in the development of specific functional polymers, including biodegradable polyesters. smolecule.com Broader research into benzoic acid derivatives shows their utility as additives in materials like alkyd resins and in the synthesis of plasticizers, highlighting the importance of this class of compounds in materials development. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(2-hydroxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHCTSQIAULAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333443 | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46112-46-3 | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46112-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydroxyethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 2 Hydroxyethyl Benzoic Acid

Established Synthetic Routes for 4-(2-Hydroxyethyl)benzoic Acid

The synthesis of this compound, a bifunctional molecule with both a carboxylic acid and a primary alcohol group, can be achieved through various established routes. These methods often involve the modification of a pre-existing benzene (B151609) ring with the desired functional groups.

Esterification Reactions for Precursor Formation

One common strategy involves the initial synthesis of an ester derivative of this compound, which is then hydrolyzed to yield the final product. smolecule.com This approach is advantageous as esters are often easier to purify than the corresponding carboxylic acids. A typical method is the Fischer esterification of this compound with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. This classical method, while straightforward, requires a pure acid precursor and careful handling of the acid catalyst.

Alternatively, transesterification can be employed. For instance, a short-chain ester of 4-hydroxybenzoic acid can be reacted with a long-chain alcohol to produce a long-chain ester of 4-hydroxybenzoic acid. google.com This reaction is typically carried out at elevated temperatures, for example, between 120 to 200°C, in the presence of a metal catalyst. google.com

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions provide another avenue for the synthesis of this compound. One such method begins with p-hydroxybenzoic acid, where the hydroxyethyl (B10761427) group is introduced via a nucleophilic substitution reaction. smolecule.com Alkylation using alkyl halides in the presence of a base is also a viable strategy to achieve the desired hydroxyethyl substitution on the aromatic ring. smolecule.com

A specific example of nucleophilic substitution is the reaction of 4-mercaptobenzoic acid with 2-bromoethanol (B42945) in the presence of sodium hydroxide (B78521) at 80°C, which yields 4-[(2-hydroxyethyl)thio]benzoic acid with a high yield of 97%. While this produces a thioether analog, it demonstrates the principle of nucleophilic substitution in creating a hydroxyethyl-functionalized benzoic acid derivative.

Catalytic Approaches in Synthesis

Catalytic methods are increasingly employed in organic synthesis due to their efficiency and selectivity. In the context of this compound synthesis, biocatalytic approaches using whole-cell systems have been explored. These enzymatic methods can offer high stereoselectivity and operate under mild reaction conditions.

For instance, the cytochrome P450 enzyme CYP199A4 has been shown to catalyze the oxidation of 4-ethylbenzoic acid. While the major products are 4-(1-hydroxyethyl)benzoic acid and 4-vinylbenzoic acid, this compound is formed as a minor product. uq.edu.au This highlights the potential for enzymatic systems to be engineered for more specific production of the desired isomer.

Oxidation and Reduction Pathways

Oxidation and reduction reactions are fundamental transformations in organic synthesis and can be applied to produce this compound. The carboxylic acid group of this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride. smolecule.com Conversely, the synthesis can start from a precursor that is then oxidized to form the carboxylic acid.

An example of a relevant reduction is the synthesis of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, where a nitro group is reduced to an amine using ammonium (B1175870) formate (B1220265) and palladium on carbon under microwave irradiation. nih.gov While this is for a derivative, it illustrates a common reduction pathway used in the synthesis of functionalized benzoic acids.

Synthesis of Derivatives and Analogs of this compound

The presence of both a carboxylic acid and a hydroxyl group allows for the straightforward synthesis of various derivatives and analogs of this compound.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily esterified by reacting it with an alcohol in the presence of an acid catalyst. smolecule.com This reaction is a cornerstone of organic synthesis and allows for the creation of a wide range of esters with different properties. iajpr.com For example, reaction with methanol yields methyl 4-(2-hydroxyethyl)benzoate.

The table below summarizes some of the synthetic methods discussed:

| Synthetic Approach | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

| Ester Hydrolysis | Ester of this compound | Hydrolysis | This compound | smolecule.com |

| Fischer Esterification | This compound, Methanol | Acid catalyst | Methyl 4-(2-hydroxyethyl)benzoate | |

| Nucleophilic Substitution | p-Hydroxybenzoic acid | Alkyl halide, Base | This compound | smolecule.com |

| Nucleophilic Substitution | 4-Mercaptobenzoic acid, 2-Bromoethanol | NaOH, 80°C | 4-[(2-Hydroxyethyl)thio]benzoic acid | |

| Biocatalytic Oxidation | 4-Ethylbenzoic acid | CYP199A4 enzyme | This compound (minor product) | uq.edu.au |

Modification of the Hydroxyethyl Group

The hydroxyethyl group [-CH₂CH₂OH] of this compound presents a primary alcohol that is a key site for chemical modification. Its reactivity allows for the synthesis of a diverse range of derivatives.

One of the most common transformations is esterification , where the hydroxyl group reacts with carboxylic acids or their derivatives to form esters. chemimpex.com This reaction is valuable for creating compounds with altered solubility and stability. chemimpex.com Another significant modification is the conversion of the hydroxyl group into a better leaving group, facilitating subsequent nucleophilic substitution reactions. For instance, the hydroxyethyl group can be mesylated by reacting it with methanesulfonyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The resulting mesylate is highly reactive towards nucleophiles, allowing for the introduction of various functional groups, such as azides, by reaction with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF). rsc.org

Furthermore, the primary alcohol can be oxidized under controlled conditions to yield either 4-(formylmethyl)benzoic acid (the corresponding aldehyde) or, with stronger oxidizing agents, 4-(carboxymethyl)benzoic acid. Conversely, the carboxylic acid function of the main ring can be reduced to an alcohol, although this typically requires strong reducing agents like lithium aluminum hydride.

Derivatization of the Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The existing carboxy and hydroxyethyl groups influence the position and reactivity of these substitutions. Common derivatization reactions include nitration and halogenation.

For example, the synthesis of amino derivatives on the aromatic ring is a key pathway to creating intermediates for pharmacologically interesting heterocyclic compounds like benzimidazoles. nih.gov One documented route involves the nitration of a precursor, ethyl 4-(2-hydroxyethylamino)benzoate, followed by reduction of the nitro group to an amine. The reduction can be achieved using reagents such as ammonium formate with palladium on carbon under microwave irradiation, yielding ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. nih.gov This highlights how the aromatic ring can be functionalized to build more complex molecular architectures.

Synthesis of Metal Complexes and Coordination Compounds

The carboxylic acid group of this compound makes it an effective ligand for the synthesis of metal complexes. Upon deprotonation, the resulting carboxylate anion can coordinate with a wide range of metal ions. Studies on similar benzoic acid derivatives show the formation of stable complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). jptcp.comlatamjpharm.orgrsc.org

The coordination can occur in several modes. The carboxylate group can act as a monodentate ligand, binding to a single metal center, or as a bidentate bridging ligand, linking two metal ions. The specific geometry of the resulting complex—which can range from tetrahedral and square planar to octahedral—depends on the metal ion, the stoichiometry, and the presence of other co-ligands in the coordination sphere. jptcp.comlatamjpharm.orguobaghdad.edu.iq For example, transition metal complexes of 4-hydroxybenzoic acid have been synthesized and characterized, with distorted octahedral geometry being proposed for many of them. latamjpharm.org These coordination compounds are of interest for their potential applications in catalysis and materials science.

Table 1: Selected Reactions for Modification of this compound

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Type |

| Esterification | Hydroxyethyl Group | Carboxylic Acid, Catalyst | Ester Derivative |

| Mesylation | Hydroxyethyl Group | Methanesulfonyl Chloride, Base (e.g., DMAP) | Mesylate Derivative |

| Nucleophilic Substitution | Mesylated Hydroxyethyl Group | Sodium Azide (NaN₃) | Azide Derivative |

| Nitration | Aromatic Ring | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitroaromatic Derivative |

| Metal Complexation | Carboxylic Acid Group | Metal Salt (e.g., CoCl₂, NiCl₂) | Coordination Complex |

Optimization of Synthetic Processes for Research Applications

The efficient synthesis of this compound and its derivatives is crucial for research and development. Optimization strategies focus on improving reaction yields, ensuring high purity of the final product, and adopting more sustainable and environmentally friendly methods.

Yield Enhancement Strategies

Maximizing the product yield is a primary objective in synthetic optimization. This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and catalyst concentration. For related syntheses, such as the amidation of benzoic acid, it has been shown that adjusting the catalyst loading and temperature can lead to near-quantitative yields. researchgate.net

A significant advancement in yield enhancement is the use of microwave-assisted synthesis. chemmethod.comajrconline.org Compared to conventional heating methods like reflux, microwave irradiation often leads to dramatically shorter reaction times and higher yields. chemmethod.com For instance, the preparation of hydrazide derivatives from ethyl p-hydroxybenzoate showed a yield of 93% in just 3 minutes under microwave conditions, whereas conventional reflux yielded 65% after 2 hours. chemmethod.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture.

Purity Control and Isolation Techniques

Obtaining a product with high purity is essential for its use in further research or applications. The purification of this compound and its derivatives typically involves a combination of extraction, washing, and crystallization steps. After the initial synthesis, the crude product mixture often contains unreacted starting materials, catalysts, and byproducts.

A common purification process for related benzoic acid esters involves washing the crude composition with an acidic aqueous solution to efficiently remove unreacted carboxylic acids and catalysts. google.com The organic phase is then extracted and the product is isolated. google.comRecrystallization is a powerful technique for final purification. A suitable solvent system, such as an ethanol-water mixture, is often employed. libretexts.org The crude solid is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.org The purified crystals are then isolated by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried, often under reduced pressure to remove residual solvent. google.comlibretexts.org The purity can be verified using techniques like Thin Layer Chromatography (TLC) and melting point determination. libretexts.org

Development of Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Several green approaches have been applied to the synthesis of benzoic acid derivatives.

One key strategy is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water. imist.machemmethod.com Microwave-assisted synthesis, as mentioned for yield enhancement, is also a cornerstone of green chemistry because it significantly reduces energy consumption and reaction times. ajrconline.org The combination of microwave irradiation with water as a solvent represents a particularly eco-friendly method. chemmethod.com These approaches not only minimize the environmental impact but also reduce costs and improve safety by avoiding harmful fumes produced in traditional reflux methods. chemmethod.com The development of syntheses that proceed in aqueous media and avoid corrosive reagents like concentrated acids aligns with the core principles of designing safer chemical processes. imist.magoogle.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Benzoic Acid Derivatives

| Parameter | Conventional Method (Reflux) | Green Method (Microwave) |

| Reaction Time | Hours (e.g., 2-7 hours) chemmethod.com | Minutes (e.g., 3-10 minutes) chemmethod.comajrconline.org |

| Energy Consumption | High | Low |

| Solvents | Often hazardous organic solvents (e.g., DMF, Benzene) chemmethod.com | Often water or minimal solvent chemmethod.comchemmethod.com |

| Yield | Moderate to Good (e.g., 65%) chemmethod.com | Good to Excellent (e.g., 93%) chemmethod.com |

| Environmental Impact | Higher (hazardous waste, fumes) chemmethod.com | Lower (less waste, safer conditions) imist.ma |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. For "4-(2-Hydroxyethyl)benzoic acid," the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl side chain protons, and the labile protons of the hydroxyl and carboxylic acid groups.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethyl group (-CH₂-CH₂-OH) are expected to appear as two triplets, as each methylene (B1212753) group is adjacent to the other. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyethyl (B10761427) group. The labile protons of the -OH and -COOH groups can appear as broad singlets and their position can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to -COOH) | ~7.9 - 8.1 | Doublet |

| Aromatic (2H, ortho to -CH₂CH₂OH) | ~7.3 - 7.5 | Doublet |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet |

| Methylene (-CH₂-OH) | ~3.8 | Triplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. "this compound" has nine unique carbon atoms, and a decoupled ¹³C NMR spectrum would be expected to show nine distinct signals. The chemical shifts provide evidence for the different types of carbon atoms present (carbonyl, aromatic, and aliphatic).

The carboxyl carbon (-COOH) is characteristically found at the downfield end of the spectrum. The aromatic carbons show four distinct signals due to the substitution pattern. The two aliphatic carbons of the hydroxyethyl side chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | ~167 |

| Aromatic (C -COOH) | ~130 |

| Aromatic (C -H, ortho to -COOH) | ~129 |

| Aromatic (C -CH₂CH₂OH) | ~145 |

| Aromatic (C -H, ortho to -CH₂CH₂OH) | ~127 |

| Methylene (-C H₂-Ar) | ~38 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and related compounds. rsc.orgresearchgate.net

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between the two methylene groups of the ethyl side chain, showing a cross-peak between the signals at ~3.8 ppm and ~2.9 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~2.9 ppm to the carbon signal at ~38 ppm, and the proton signal at ~3.8 ppm to the carbon signal at ~63 ppm. It would also correlate the aromatic proton signals to their respective carbon signals.

While solution-state NMR provides data on molecules in solution, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their solid, crystalline form. rsc.org This is particularly useful for studying polymorphism, where a compound can exist in different crystal structures. For "this compound," ssNMR could be used to probe the intermolecular hydrogen bonding interactions involving the carboxylic acid and hydroxyl groups in the crystal lattice. researchgate.net Differences in ¹³C chemical shifts between the solid and solution states can indicate variations in conformation and molecular packing. acs.org The technique is a powerful tool for characterizing the structure and dynamics of organic solids. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of specific frequencies of IR radiation or the scattering of light (Raman) corresponds to the vibrations of specific functional groups, making these methods excellent for functional group identification. researchgate.netresearchgate.net

The IR spectrum of "this compound" is dominated by the characteristic vibrations of its two key functional groups: the carboxylic acid and the primary alcohol.

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch appears as a very broad and strong absorption band in the 2500–3000 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids. wikipedia.orgspectroscopyonline.com The alcoholic O-H stretch typically appears as a broad band in the 3200–3500 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is expected between 1680 and 1710 cm⁻¹. wikipedia.orgspectroscopyonline.com Its position within this range can be influenced by conjugation with the aromatic ring.

C-O Stretching: The spectrum will also feature C-O stretching vibrations. The C-O stretch associated with the carboxylic acid typically appears in the 1210–1320 cm⁻¹ region, while the C-O stretch from the primary alcohol is found around 1050 cm⁻¹. spectroscopyonline.com

O-H Bending: The out-of-plane O-H bend for the carboxylic acid dimer gives rise to a broad absorption near 900-960 cm⁻¹. spectroscopyonline.com

These characteristic bands provide rapid and definitive confirmation of the presence of both the carboxylic acid and hydroxyl functional groups in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3000 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium-Strong |

| Carboxylic Acid | O-H Bend (out-of-plane) | 900 - 960 | Medium, Broad |

| Alcohol | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Alcohol | C-O Stretch | ~1050 | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

Analysis of Aromatic Ring Vibrations

The analysis of a substituted benzene ring, such as the one in this compound, involves identifying key vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to moderate bands in the region of 3120–3000 cm⁻¹. actascientific.com

C-C Stretching: The stretching vibrations within the benzene ring (in-plane) are particularly diagnostic, appearing in the range of 1625–1465 cm⁻¹. docbrown.info For benzoic acid specifically, bands have been observed at approximately 1598 cm⁻¹ and 1023 cm⁻¹. researchgate.net Strong absorption related to the valence vibrations of the aromatic ring has also been noted at 1456 cm⁻¹. researchgate.net

C-H Bending: In-plane C-H bending vibrations are typically found between 1300 and 1000 cm⁻¹, while out-of-plane bending vibrations occur in the 1000–750 cm⁻¹ region. actascientific.com Specific C-H wagging modes for benzoic acid have been recorded at 934 cm⁻¹, 842 cm⁻¹, and 715 cm⁻¹. researchgate.net

These vibrations create a unique "fingerprint" in the IR and Raman spectra, allowing for the definitive identification of the aromatic core of the molecule. docbrown.info Surface-enhanced Raman scattering (SERS) studies on similar molecules have shown that variations in the ring mode vibrations can indicate interactions between the molecule's π-electrons and a metal surface. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3120 - 3000 | actascientific.com |

| Aromatic C-C Stretching (in-plane) | 1625 - 1465 | docbrown.info |

| Aromatic C-H Bending (in-plane) | 1300 - 1000 | actascientific.com |

| Aromatic C-H Bending (out-of-plane wagging) | 934, 842, 715 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, particularly those associated with its aromatic chromophore system. The benzene ring and the carboxyl group constitute a conjugated system that absorbs ultraviolet light, leading to the promotion of electrons from lower to higher energy molecular orbitals.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* electronic transitions. researchgate.net For related benzoic acid compounds, these transitions are well-documented. For instance, a study on 2-Hydroxy benzoic acid identified a UV absorption cutoff wavelength at 380 nm, which is attributed to π→π* transitions. researchgate.net The precise absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent environment and the substitution pattern on the benzene ring.

| Compound | Transition Type | Reported Observation | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenylazo)benzoic acid | π→π | Observed due to phenyl groups | researchgate.net |

| 2-Hydroxy benzoic acid | π→π | Cutoff wavelength at 380 nm | researchgate.net |

Analysis of Photoinduced Processes

Advanced spectroscopic techniques, such as laser-induced fluorescence, can be used to investigate the dynamics of the molecule in its electronically excited state. Studies on the benzoic acid dimer, a structurally related system, have utilized this approach to explore excited-state dynamics and the nature of hydrogen bonding following photoexcitation. acs.org These photoinduced processes are critical for understanding the photophysical and photochemical behavior of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of the compound is 166.17 g/mol . nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its precise elemental composition. For this compound (C₉H₁₀O₃), the calculated monoisotopic mass is 166.062994177 Da. nih.gov This level of precision, often achieved using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, is crucial for unambiguously identifying the compound in complex mixtures and confirming its molecular formula. researchgate.netrsc.org

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Average Molecular Weight | 166.176 g/mol | chemspider.com |

| Monoisotopic (Exact) Mass | 166.062994177 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). Analysis of the resulting fragment ions provides detailed structural information.

For this compound, the fragmentation pattern is influenced by both the benzoic acid core and the hydroxyethyl substituent. Based on the known fragmentation of benzoic acid, key fragmentation pathways would include: docbrown.info

Loss of a hydroxyl radical (•OH): From the carboxylic acid group, leading to the formation of an acylium ion.

Loss of the carboxyl group (•COOH or CO₂ and H₂O): This results in the formation of a phenyl cation derived from the aromatic ring. For benzoic acid itself, the loss of the carboxyl group leads to the prominent [C₆H₅]⁺ ion at m/z 77. docbrown.info

Formation of the benzoyl cation: The [C₆H₅CO]⁺ ion at m/z 105 is the characteristic base peak in the mass spectrum of benzoic acid. docbrown.info

The hydroxyethyl side chain introduces additional fragmentation possibilities, such as the cleavage of the C-C bond between the ethyl group and the aromatic ring. In negative ion mode ESI-MS/MS, benzoic acids are known to readily lose carbon dioxide (CO₂). nih.gov Furthermore, studies on structurally similar compounds suggest that complex rearrangements, such as the Smiles rearrangement, can occur during fragmentation. nih.gov The use of MS/MS is also critical in applications like peptide sequencing, where molecules like this compound can be used as chemical tags. google.com

| Parent Compound | Parent Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Reference |

|---|---|---|---|---|

| Benzoic Acid | 122 | 105 | [C₆H₅CO]⁺ (Loss of •OH) | docbrown.info |

| Benzoic Acid | 122 | 77 | [C₆H₅]⁺ (Loss of •COOH) | docbrown.info |

| 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid (deprotonated) | 194 | 150 | Loss of CO₂ | nih.gov |

| 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid (deprotonated) | 194 | 93 | Phenoxide ion (via Smiles Rearrangement) | nih.gov |

Table of Mentioned Compounds

| Common/Trivial Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Benzoic acid | Benzoic acid |

| 2-Hydroxy benzoic acid | 2-Hydroxybenzoic acid |

| 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid | 4-[(2-hydroxyethyl)(methyl)amino]benzoic acid |

| 4-((2-hydroxyethyl)thio)benzoic acid | 4-((2-hydroxyethyl)thio)benzoic acid |

| 2-(4-hydroxyphenylazo)benzoic acid | 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]benzoic acid |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. In the case of this compound and related structures, hydrogen bonding plays a pivotal role in stabilizing the crystal structure. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are primary sites for hydrogen bond formation.

For instance, in related structures, extensive networks of O-H···O hydrogen bonds are observed. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or even complex three-dimensional supramolecular architectures. nih.govresearchgate.netepa.gov In some cases, solvent molecules like water or dimethylformamide can be incorporated into the crystal lattice, further stabilizing the structure through additional hydrogen bonds. iucr.orgnih.gov

A summary of crystallographic data for a related compound, 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, is presented below.

| Crystal Data | |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a, b, c (Å) | 13.1220 (11), 19.9560 (16), 6.3290 (5) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1657.3(2) |

| Z | 4 |

| Source: epa.gov |

Conformational Analysis

Conformational analysis of this compound and its analogs reveals the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. The flexibility of the hydroxyethyl side chain allows for various conformations. In the solid state, the observed conformation is the one that is most stable within the crystal lattice, influenced by the intermolecular interactions discussed previously.

Computational Chemistry and Theoretical Spectroscopy

Computational chemistry provides powerful tools to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure of molecules. It is widely employed for geometry optimization, where the lowest energy (most stable) conformation of a molecule is determined. scirp.orgvjst.vn DFT calculations can also predict vibrational frequencies, which correspond to the stretching and bending of chemical bonds. scirp.orgresearchgate.net These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of spectral bands. scirp.orgactascientific.com

For example, in a study of a related benzoic acid derivative, DFT calculations at the B3LYP/6-311G level were used to obtain the optimized molecular structure and its quantum chemical parameters. actascientific.comresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. vjst.vnactascientific.com A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov

For a related compound, 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energies were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV, which indicates a stable structure. actascientific.com

| Molecular Orbital Properties | Energy (eV) |

| HOMO | -6.82 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 5.00 |

| Source: actascientific.com |

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. ajchem-b.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations. ajchem-b.com Lower binding energies typically indicate a more stable complex and a higher affinity between the ligand and the receptor. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov While specific docking studies for this compound are not detailed in the provided context, the methodology is applicable to understanding its potential biological activities. ajchem-b.com

Biological Activity and Mechanistic Studies of 4 2 Hydroxyethyl Benzoic Acid and Its Derivatives

Antimicrobial Activity Research

Research into 4-(2-Hydroxyethyl)benzoic acid and its derivatives has revealed a spectrum of antimicrobial activities, positioning them as compounds of interest for various applications, including in food preservation and cosmetics. smolecule.comontosight.ai

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, certain thioether derivatives have shown significant inhibition against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Studies on salicylanilide (B1680751) benzoates, which are structurally related, have also confirmed significant antibacterial activity, particularly against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In contrast, Gram-negative bacteria like P. aeruginosa have shown more resistance to some of these derivatives. nih.gov

Some newly synthesized 4-piperidin-1-yl-benzoic acid derivatives have been evaluated for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Candida albicans) bacteria, with some compounds showing moderate to good efficacy. arikesi.or.id Similarly, certain 4-((4-chlorophenyl)sulfonyl)benzoic acid derivatives have displayed moderate antibacterial activity against Gram-positive strains. mdpi.com

It is worth noting that the antibacterial effectiveness of these compounds can be influenced by their specific chemical structures. For example, the addition of certain chemical groups can enhance their activity. acs.org

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Type | Activity | Reference |

| Staphylococcus aureus | Gram-Positive | Significant Inhibition | |

| Escherichia coli | Gram-Negative | Significant Inhibition | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | Significant Activity | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Mostly Resistant | nih.gov |

| Bacillus subtilis | Gram-Positive | Moderate to Good Efficacy | arikesi.or.id |

| Candida albicans | Gram-Negative | Moderate to Good Efficacy | arikesi.or.id |

Antifungal Properties

The antifungal potential of this compound and its derivatives has also been a subject of investigation. Benzoic acid derivatives, in general, are recognized for their antifungal capabilities. ontosight.ai Specifically, derivatives of 4-hydroxybenzoic acid have shown strong antifungal activity against various phytopathogenic fungi like Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. mdpi.com

For example, a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, demonstrated antimicrobial activity against Saccharomyces cerevisiae and Fusarium culmorum. researchgate.net However, the antifungal activity of some derivatives, such as salicylanilide benzoates, has been found to be significantly lower than their antibacterial effects. nih.gov

Mechanisms of Action: pH Disruption and Cellular Inhibition

The antimicrobial mechanism of benzoic acid and its derivatives is often attributed to their ability to disrupt the pH balance within microbial cells. ontosight.ai The acidic nature of the carboxylic acid group can lead to the acidification of the microbial cytoplasm, inhibiting essential metabolic processes.

Furthermore, research suggests that these compounds can interact with cellular membranes, potentially disrupting their integrity and function. smolecule.com Some salicylanilides, for instance, are known to inhibit bacterial transglycosylase, an enzyme crucial for cell wall formation. nih.gov The hydroxyethylthio group in certain derivatives can form hydrogen bonds and other interactions with target molecules like enzymes or receptors, thereby influencing their activity.

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structure. ontosight.ai Modifications to the core molecule can significantly impact its biological activity. For instance, the introduction of a hydroxyethyl (B10761427) group can alter the compound's hydrophilicity, which may influence its interaction with microbial cells. ontosight.ai

Studies on pyrazole (B372694) derivatives of benzoic acid have highlighted clear structure-activity relationships (SAR). The presence and position of substituents on the phenyl ring, such as fluorine, can dramatically affect the antimicrobial potency. acs.orgnih.gov For example, certain fluoro-substituted derivatives have demonstrated enhanced activity against multidrug-resistant bacteria. acs.org The length of alkyl chains in ester derivatives of p-hydroxybenzoic acid (parabens) also plays a role in their antimicrobial spectrum. researchgate.net The synthesis of various analogs allows for the exploration of these relationships to develop more potent antimicrobial agents. acs.org

Antitumor/Anticancer Potential and Cytotoxicity Research

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. researchgate.net

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7)

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines in vitro. For example, certain thioether derivatives have shown selective cytotoxicity against human breast cancer cell lines (MCF-7).

Derivatives of hydroxy benzoic acid have been tested against DLD-1 colorectal adenocarcinoma cells, HeLa cervical cancer cells, and MCF-7 breast cancer cells, with some compounds showing significant cytotoxicity. researchgate.netrdd.edu.iq Specifically, one compound exhibited IC50 values of 25.05 µM, 23.88 µM, and 48.36 µM against DLD-1, HeLa, and MCF-7 cells, respectively. researchgate.net

Furthermore, novel 1,2,4-triazole (B32235) benzoic acid derivatives have shown potent antiproliferative activities against MCF-7 and HCT-116 human cancer cell lines, with some compounds exhibiting IC50 values ranging from 15.6 to 23.9 µM. nih.govpreprints.org These findings suggest that these compounds could serve as a basis for the design and development of more selective and potent anticancer molecules. nih.gov

Table 2: Cytotoxicity of a Hydroxy Benzoic Acid Derivative (Compound 8)

| Cancer Cell Line | IC50 (µM) | Reference |

| DLD-1 (Colorectal Adenocarcinoma) | 25.05 | researchgate.net |

| HeLa (Cervical Cancer) | 23.88 | researchgate.net |

| MCF-7 (Breast Cancer) | 48.36 | researchgate.net |

Enzyme Inhibition in Metabolic Pathways (e.g., HDAC6)

Derivatives of this compound have been investigated for their potential to inhibit enzymes involved in various metabolic pathways, with a particular focus on histone deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation has been implicated in several diseases, including cancer.

Notably, derivatives of phenylhydroxamic acid, which share structural similarities with derivatives of this compound, have demonstrated selectivity for HDAC6 inhibition over other HDAC isoforms. nih.gov For instance, compounds like N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) and N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB) exhibit significant selectivity for HDAC6 over HDAC1. nih.gov This selectivity is a critical aspect of drug design, as it can minimize off-target effects. researchgate.net

The inhibitory activity of these compounds is often attributed to the hydroxamate group's ability to chelate the zinc ion within the HDAC active site, a common feature of many HDAC inhibitors. researchgate.net The capping group, which includes the this compound moiety or its derivatives, plays a significant role in determining the inhibitor's selectivity for different HDAC isozymes. nih.gov

Studies on dihydroxybenzoic acid (DHBA), a related compound, have shown that it can inhibit HDAC activity in colon cancer cell lines, leading to a reduction in cancer cell growth. nih.gov Specifically, DHBA treatment of HCT-116 and HCT-15 cell lines resulted in a significant decrease in HDAC activity. nih.gov This suggests that benzoic acid derivatives with hydroxyl groups are promising candidates for HDAC inhibition. nih.gov

Apoptotic Induction and Cell Cycle Modulation

Research has indicated that this compound and its derivatives can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. researchgate.net For example, a derivative of this compound isolated from Portulaca oleracea L. has been shown to inhibit the growth of cervical cancer cells by arresting the cell cycle in the Sub-G1 phase and triggering DNA damage, which ultimately leads to apoptosis. researchgate.net

Similarly, dihydroxybenzoic acid (DHBA) has been demonstrated to induce apoptosis in colon cancer cells by increasing the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Treatment of HCT-116 cells with DHBA led to a notable increase in the sub-G0-G1 cell population, which is indicative of apoptotic cells. nih.gov Furthermore, DHBA was found to arrest the cell cycle at the G2/M phase. nih.gov

The mechanism of apoptotic induction by these compounds is often linked to their ability to inhibit HDACs. HDAC inhibitors are known to promote cancer cell death by inducing the production of reactive oxygen species (ROS), inhibiting cell cycle progression, and triggering either the intrinsic or extrinsic apoptotic pathways. nih.gov

Investigation of Selective Toxicity

The concept of selective toxicity is crucial in cancer therapy, aiming to develop compounds that are more toxic to cancer cells than to normal, healthy cells. While direct studies on the selective toxicity of this compound are limited, the investigation of its derivatives and related compounds provides some insights.

The selectivity of HDAC inhibitors for specific HDAC isozymes, such as HDAC6, is a key factor in achieving selective toxicity. nih.gov Since HDAC6 is primarily a cytosolic enzyme involved in processes like microtubule dynamics, its inhibition can lead to cell cycle arrest and apoptosis, making it a valuable target for cancer treatment. nih.gov The development of HDAC6-selective inhibitors based on the this compound scaffold could potentially offer a more targeted and less toxic therapeutic approach.

Furthermore, studies on other benzoic acid derivatives have shown selective activity against certain types of cancer cells. For instance, some hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid have displayed selective antifungal activity, highlighting the potential for targeted biological effects within this class of compounds. mdpi.com The investigation into the selective toxicity of this compound derivatives remains an active area of research, with the goal of identifying compounds with a favorable therapeutic window. sigmaaldrich.com

Enzyme Inhibition and Modulation Studies

The inhibitory and modulatory effects of this compound and its derivatives extend to a variety of enzyme systems beyond HDACs. nih.govresearchgate.net These studies are fundamental to understanding the broader biological activities of these compounds and their potential therapeutic applications.

Targeted Enzyme Systems and Inhibition Kinetics

Research has explored the inhibitory effects of benzoic acid derivatives on several enzymes, including tyrosinase and acetylcholinesterase. nih.govresearchgate.netnih.gov For example, certain hydroxyl-substituted benzoic acid derivatives have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Kinetic studies revealed that some of these compounds act as noncompetitive reversible inhibitors. nih.gov

In the context of neurodegenerative diseases, benzoic acid derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for conditions like Alzheimer's disease.

The general pharmacophoric model for many enzyme inhibitors, including those based on the benzoic acid scaffold, often involves a metal-binding group, a linker, and a cap group that interacts with the enzyme's surface. researchgate.net The specific chemical features of this compound and its derivatives, such as the hydroxyl and carboxylic acid groups, can influence their binding affinity and inhibitory kinetics with different enzymes. uq.edu.au

Role in Metabolic Disorders Research

The modulation of metabolic pathways by this compound and its derivatives suggests their potential role in research related to metabolic disorders. nih.gov For instance, the inhibition of enzymes involved in metabolic pathways is a key strategy for developing drugs to treat such conditions.

One area of investigation is the effect of these compounds on lipid metabolism. A study on 2-hydroxy-4-methoxy benzoic acid (HMBA), a related compound, demonstrated its ability to lower levels of total cholesterol, triglycerides, free fatty acids, and phospholipids (B1166683) in the serum and liver of rats with chemically induced liver damage. nih.gov This suggests a potential role for such compounds in addressing lipid abnormalities associated with metabolic disorders. nih.gov

Furthermore, some benzoic acid derivatives have been studied for their potential hypoglycemic effects. For example, p-hydroxybenzoic acid has been shown to decrease plasma glucose levels in diabetic rats by enhancing peripheral glucose consumption. globalresearchonline.net These findings highlight the potential of benzoic acid derivatives as lead compounds for the development of new therapies for metabolic diseases.

Other Biological Activities Under Investigation

Beyond enzyme inhibition and modulation, this compound and its derivatives are being explored for a range of other biological activities. These include antimicrobial, antioxidant, and anti-inflammatory properties. globalresearchonline.netresearchgate.net

Some derivatives of p-hydroxybenzoic acid have demonstrated antimicrobial activity against various bacteria and fungi. researchgate.net This suggests their potential application as preservatives or as leads for the development of new antimicrobial agents. globalresearchonline.net

The antioxidant properties of benzoic acid derivatives are also of interest. researchgate.net Antioxidants can help protect cells from damage caused by reactive oxygen species, which are implicated in a variety of diseases.

Additionally, anti-inflammatory effects have been observed with some benzoic acid derivatives. globalresearchonline.net For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate liver inflammation in animal models. nih.gov These diverse biological activities underscore the broad potential of this compound and its derivatives in various fields of biomedical research.

Interactive Data Table: Biological Activities of this compound and its Derivatives

| Compound/Derivative | Biological Activity | Target/Mechanism | Cell Line/Model | Reference |

|---|---|---|---|---|

| This compound derivative | Apoptotic Induction, Cell Cycle Arrest | Sub-G1 phase arrest, DNA damage | Cervical cancer cells | researchgate.net |

| Dihydroxybenzoic acid (DHBA) | HDAC Inhibition, Apoptotic Induction, Cell Cycle Arrest | Caspase-3 activation, G2/M arrest | HCT-116, HCT-15 colon cancer cells | nih.gov |

| N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) | Selective HDAC6 Inhibition | - | - | nih.gov |

| 2-Hydroxy-4-methoxy benzoic acid (HMBA) | Hepatoprotective, Lipid Lowering | Anti-inflammatory, Antioxidant | Male Wistar rats | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) |

| N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB) |

| Dihydroxybenzoic acid (DHBA) |

| 2-hydroxy-4-methoxy benzoic acid (HMBA) |

| p-hydroxybenzoic acid |

| Acetylcholine |

| Phenylhydroxamic acid |

| Tyrosinase |

| Acetylcholinesterase (AChE) |

| Histone deacetylase 6 (HDAC6) |

| Histone deacetylase 1 (HDAC1) |

| Caspase-3 |

Antioxidant and Free Radical Scavenging Properties

This compound (HEBA) has demonstrated notable antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress in cells. This property is crucial in protecting against cellular damage. While specific quantitative data for HEBA's radical scavenging capacity is not extensively detailed in the reviewed literature, the antioxidant potential of benzoic acid derivatives, in general, is well-documented.

Studies on related benzoic acid derivatives provide context for understanding the potential antioxidant mechanisms. For instance, the free-radical scavenging activity of various benzoic acids has been measured using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The scavenging effects of these compounds are influenced by the nature and position of substituents on the benzene (B151609) ring. researchgate.net Generally, the antioxidant activity of benzoic acid esters has been observed to decrease with increasing chain length, a phenomenon linked to changes in lipophilicity. nih.gov

Derivatives of 4-hydrazinobenzoic acid have also been screened for their antioxidant activities using various in vitro assays, including DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)), and FRAP (ferric reducing antioxidant power). acs.org Many of these derivatives showed potent antioxidant properties, with some exhibiting scavenging activities comparable or even superior to standard antioxidants like butylated hydroxyanisole (BHA). acs.org For example, a hydroxyl-methoxy derivative of 4-hydrazinobenzoic acid showed an ABTS radical quenching activity of 85.19 ± 0.17%, nearly identical to that of BHA. acs.org

Table 1: Antioxidant Activity of Selected Benzoic Acid Derivatives

| Compound | Assay | Activity/Observation | Reference |

|---|---|---|---|

| This compound (HEBA) | General | Demonstrates antioxidant activity by scavenging free radicals. | |

| Benzoic acid esters | Hydroxyl radical scavenging | Activity decreases with increasing chain length. | nih.gov |

| 4-Hydrazinobenzoic acid hydroxyl-methoxy derivative | ABTS | 85.19 ± 0.17% radical quenching activity. | acs.org |

| 3,4,5-Trihydroxybenzoic acid | DPPH | High scavenging activity. | researchgate.net |

| 4-Hydroxybenzoic acid | DPPH | Lower scavenging activity compared to polyhydroxy derivatives. | researchgate.net |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, with studies suggesting it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory conditions.

The anti-inflammatory potential of benzoic acid derivatives has been a subject of considerable research. A comparative study on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory pathway, revealed that compounds like gallic acid, protocatechuic acid, and syringic acid are potent inhibitors of sPLA2. rsc.org These findings underscore the potential of the benzoic acid scaffold in designing new anti-inflammatory agents. rsc.org Furthermore, p-hydroxy benzoic acid and its derivatives have been reported to exhibit anti-inflammatory effects, among other biological activities. globalresearchonline.net

Hypoglycemic Activity

While direct studies on the hypoglycemic activity of this compound are limited in the available literature, research on related compounds suggests a potential role in blood sugar regulation. For instance, p-hydroxy benzoic acid, isolated from the roots of Pandanus odorus, has been shown to decrease plasma glucose levels in streptozotocin-induced diabetic rats in a dose-dependent manner by increasing peripheral glucose consumption. globalresearchonline.net

Another related compound, 2-hydroxy 4-methoxy benzoic acid (HMBA), isolated from Hemidesmus indicus roots, was evaluated for its anti-diabetic activity in streptozotocin-induced diabetic rats. researchgate.net Administration of HMBA was found to normalize levels of glycosylated hemoglobin, total cholesterol, and triglycerides, and restore plasma insulin (B600854) and liver glycogen (B147801) levels, suggesting significant hypoglycemic and hypocholesterolemic effects. researchgate.net These findings with structurally similar compounds suggest that this compound could be a candidate for further investigation into its potential hypoglycemic properties.

Antiestrogenic Activity

The estrogenic and antiestrogenic activities of benzoic acid derivatives appear to be highly dependent on the specific substitution pattern of the molecule. Literature reviews have reported that p-hydroxy benzoic acid (PHBA) possesses antiestrogenic properties. globalresearchonline.netchemfaces.com

However, other studies have shown contrasting effects. For example, 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, was found to promote the proliferation of MCF-7 estrogen receptor-positive breast cancer cells, an effect that was mitigated by an estrogen receptor antagonist. nih.gov This suggests that 4-hydroxy-benzoic acid can exhibit estrogen-like effects by activating estrogen receptor α-dependent signaling pathways. nih.gov Given these conflicting reports for a closely related compound, the specific antiestrogenic or estrogenic activity of this compound remains to be conclusively determined and warrants further investigation.

DNA Binding Studies

Direct studies on the DNA binding properties of this compound are not extensively covered in the reviewed scientific literature. However, research on complexes involving benzoic acid derivatives provides some insight into their potential to interact with DNA.

For instance, studies have been conducted on the DNA binding mode of Ruthenium(II) complexes with 2-hydroxy-benzoic acid hydrazide derivatives. nih.gov The results from these solution studies suggested that the complexes bind to Herring sperm DNA through a non-intercalative mode. nih.gov Similarly, organotin(IV) complexes of other benzoic acid derivatives have been synthesized and their interactions with DNA have been a subject of study. dntb.gov.ua The lack of a direct correlation between biological response and binding capacity to cellular retinoic acid-binding protein has also been noted for some new benzoic acid derivatives, suggesting that the mechanism of action may not always involve direct binding to nuclear receptors or DNA. aacrjournals.org

Comparative Biological Activity with Related Benzoic Acid Derivatives

Impact of Hydroxyethyl Group on Bioactivity Profiles

The introduction of a hydroxyethyl group at the 4-position of the benzoic acid backbone has a notable impact on the compound's physicochemical properties and, consequently, its biological activity. ontosight.ai This group imparts a hydrophilic character to the molecule, which can alter its interaction with biological systems compared to benzoic acid alone. ontosight.aicymitquimica.com

The hydroxyethyl group can enhance the solubility and reactivity of the compound, making it more suitable for various biological applications. The presence of the hydroxyl group allows for hydrogen bonding, which can influence the compound's activity and function by interacting with molecular targets such as enzymes and receptors. This modification in polarity and hydrogen-bonding capacity, balancing hydrophilicity and lipophilicity, is a key factor in determining the bioactivity profile of this compound.

Comparison with Hydroxybenzoic Acid and Other Substituted Analogs

The biological profile of this compound is best understood through a comparative analysis with its parent compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), and other structurally related analogs. These comparisons illuminate the structure-activity relationships (SAR) that govern the compound's efficacy and mechanism of action, revealing how specific chemical modifications influence its biological functions.

Comparison with 4-Hydroxybenzoic Acid (PHBA)

4-hydroxybenzoic acid is a phenolic compound found in various plants and serves as a precursor for the synthesis of parabens, which are widely used as preservatives. wikipedia.orgnih.gov It exhibits a broad range of biological activities, including antimicrobial, antioxidant, antimutagenic, and anti-inflammatory properties. researchgate.netglobalresearchonline.netazjm.orgchemfaces.com

The primary structural difference between this compound and PHBA is the substitution of a hydrogen atom on the phenolic hydroxyl group with a 2-hydroxyethyl group. This modification significantly alters the molecule's physicochemical properties. The addition of the ethyl group increases the compound's molecular weight and is expected to influence its polarity and solubility. For instance, this compound has a higher water solubility than benzoic acid. This change in hydrophilicity can directly impact the compound's ability to cross biological membranes and interact with molecular targets.

While PHBA itself has documented antimicrobial activity, its efficacy is often enhanced when the carboxylic acid is esterified. globalresearchonline.net Studies on PHBA esters, known as parabens, show that antimicrobial activity generally increases with the length of the alkyl chain, a principle attributed to increased lipophilicity which facilitates passage through microbial cell walls. jst.go.jpnih.govcabidigitallibrary.org The 2-hydroxyethyl group in this compound, while not a simple alkyl ester, introduces a flexible side chain with a terminal hydroxyl group, which can participate in hydrogen bonding and potentially alter interactions with biological targets compared to the simple phenolic hydroxyl of PHBA.

Table 1: Physical and Chemical Property Comparison

| Property | This compound | 4-Hydroxybenzoic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | C₇H₆O₃ |

| Molar Mass | 166.17 g/mol | 138.12 g/mol |

| Melting Point | 127–128 °C | 214.5 °C |

| Water Solubility | 4618 mg/L | 5000 mg/L (0.5 g/100 mL) |

| Acidity (pKa) | Data not available | 4.54 |

Data sourced from references wikipedia.org.

Comparison with Other Substituted Analogs

The influence of substitutions on the benzoic acid scaffold is critical for determining biological activity. Variations in the type and position of functional groups can lead to significant changes in efficacy and toxicity. nih.govnih.gov

A direct and informative comparison can be made with 4-[(2-hydroxyethyl)thio]benzoic acid , an analog where the ether oxygen of the hydroxyethyl group is replaced by a sulfur atom. This single atomic substitution results in a significant functional change; the absence of the sulfur atom in this compound leads to an 89% decrease in metal-chelating ability in comparative assays. This highlights the crucial role that specific heteroatoms can play in the compound's mechanism of action, particularly in processes involving metal ions.

Further structure-activity relationship insights can be drawn from broader studies on substituted benzoic acids:

Positional Isomerism: The position of the hydroxyl group on the benzoic acid ring is a key determinant of toxicity and activity. Studies on hydroxybenzoic acids have shown that ortho-substituted hydroxyl groups can lead to higher toxicity in aquatic organisms compared to meta- or para-substituted analogs. nih.gov This suggests that isomers of this compound, such as 2-(2-hydroxyethyl)benzoic acid, could exhibit markedly different biological profiles.

Ring Substitutions: In studies of other benzoic acid-based inhibitors, substitutions on the aromatic ring have been shown to drastically alter biological activity. For example, in a series of STAT3 inhibitors, replacing the standard 4-substituted benzoic acid system with a 3-substituted analog remarkably decreased activity. acs.org Similarly, the addition of halogen atoms can either enhance or reduce activity depending on their position. acs.org

Side Chain Modification: The nature of the substituent at the para-position is crucial. In the development of antimalarial agents, replacing the ether oxygen in the linker of related compounds with a thiol ether resulted in a considerable loss of potency. acs.org This aligns with the observed differences between this compound and its thio-analog.

Table 2: Biological Activity of Selected Benzoic Acid Derivatives

| Compound | Key Structural Feature | Noted Biological Activity/Property | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic Acid | Parent compound; -OH at para position | Broad antimicrobial and antioxidant activity. researchgate.netchemfaces.com | researchgate.netchemfaces.com |

| Salicylic Acid (2-Hydroxybenzoic Acid) | Isomer; -OH at ortho position | Anti-inflammatory, analgesic, keratolytic. nih.gov | nih.gov |

| Parabens (Alkyl esters of PHBA) | Esterification of carboxylic acid | Antimicrobial activity increases with alkyl chain length. jst.go.jpcabidigitallibrary.org | jst.go.jpcabidigitallibrary.org |

| 4-[(2-Hydroxyethyl)thio]benzoic acid | Thioether linkage instead of ether | Significantly higher metal-chelating ability. | |

| 2,4,6-Trihydroxybenzoic acid | Multiple hydroxyl groups | Showed significantly higher toxicity to Daphnia magna than the parent benzoic acid. nih.gov | nih.gov |

Applications in Advanced Materials and Polymer Science Research

Precursor for Polymer Synthesis

4-(2-Hydroxyethyl)benzoic acid serves as a versatile building block for the synthesis of various polymers, most notably polyesters. Its ability to undergo polycondensation reactions, coupled with the potential for creating functional and biodegradable materials, has drawn interest in its application as a polymer precursor.

As a hydroxy acid, this compound can undergo self-polycondensation to form a homopolyester, or it can be copolymerized with other diols, diacids, or hydroxy acids to create a wide range of copolyesters with tailored properties. The ester linkages formed are potentially hydrolyzable, which is a key feature for applications requiring degradability. While specific studies on the homopolymer of this compound are not extensively detailed in publicly available literature, the principles of polyester (B1180765) synthesis from similar hydroxybenzoic acids are well-established. For instance, polyesters based on 4-hydroxybenzoic acid are known for their exceptional thermal stability and are used in high-performance applications. The incorporation of the hydroxyethyl (B10761427) group in this compound is expected to introduce greater flexibility into the polymer backbone compared to its simpler counterpart, 4-hydroxybenzoic acid.

The synthesis of polyesters from this compound can be achieved through melt polycondensation, a common industrial process for polyester production. This process typically involves heating the monomer above its melting point in the presence of a catalyst to facilitate the esterification reaction and the removal of water as a byproduct.

Table 1: Inferred Properties of Poly(4-(2-Hydroxyethyl)benzoate) in Comparison to Poly(4-hydroxybenzoate)

| Property | Poly(4-hydroxybenzoate) (PHB) | Inferred Properties of Poly(4-(2-Hydroxyethyl)benzoate) |

| Monomer | 4-hydroxybenzoic acid | This compound |

| Backbone Flexibility | Rigid | More Flexible |

| Thermal Stability | High | Moderate to High |

| Solubility | Insoluble in common solvents | Potentially improved solubility |

| Potential Applications | High-performance plastics, composites | Specialty polyesters, functional materials |

Note: The properties for Poly(4-(2-Hydroxyethyl)benzoate) are inferred based on the chemical structure of the monomer and general principles of polymer chemistry, as direct experimental data is not widely available.

The pursuit of sustainable materials has led to extensive research into biodegradable plastics. Aliphatic polyesters are generally known for their biodegradability, while aromatic polyesters tend to be more resistant to microbial attack due to their rigid structures. The development of aliphatic-aromatic copolyesters is a strategy to balance desirable mechanical properties with biodegradability nih.govscielo.brresearchgate.netsemanticscholar.org.

The incorporation of monomers like this compound into polyester chains is a promising approach in this area. The presence of both an aromatic ring and a short, flexible aliphatic chain with a hydroxyl group could modulate the properties of the resulting polymer. The aromatic component can contribute to mechanical strength and thermal resistance, while the aliphatic and hydroxyethyl components can increase chain mobility and hydrophilicity, potentially making the polymer more susceptible to hydrolytic and enzymatic degradation researchgate.net. Research on copolyesters containing aromatic and aliphatic segments has shown that the biodegradability is influenced by the length and nature of these segments scielo.br. While direct studies on the biodegradability of polyesters derived specifically from this compound are limited, the principles suggest it could be a valuable comonomer in designing biodegradable plastics.

The hydroxyethyl group of this compound provides a reactive site for the incorporation of various functional groups into a polymer chain. This allows for the synthesis of functionalized polymers with tailored properties for specific applications, such as in the biomedical field. For example, the hydroxyl group can be used as a point of attachment for drugs, imaging agents, or other bioactive molecules.

This strategy is employed in the development of materials for biomedical applications where specific interactions with biological systems are desired nih.govbiomedres.usmdpi.com. The synthesis of such functional polymers can be achieved by either polymerizing a functionalized derivative of this compound or by post-polymerization modification of a polymer containing this compound units.

Table 2: Potential Functionalizations of Polymers Containing this compound Units

| Functional Group Attached to Hydroxyethyl Moiety | Potential Application |

| Drug Molecule | Controlled drug delivery systems |

| Fluorescent Dye | Bioimaging and diagnostics |

| Biotin | Bioconjugation and affinity chromatography |

| Poly(ethylene glycol) (PEG) | Improved biocompatibility and solubility |

Chemical Modification of Polymers and Biopolymers